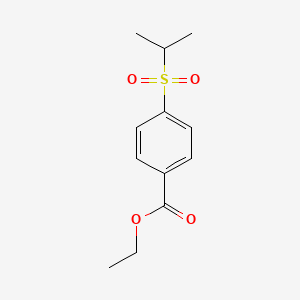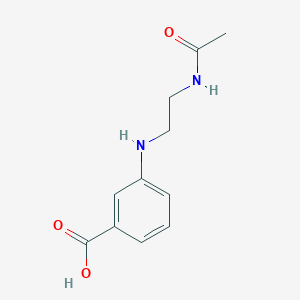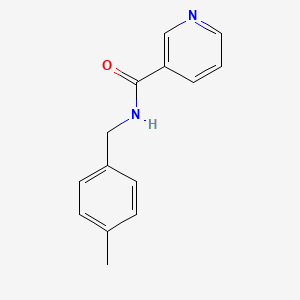
Ethyl 4-propan-2-ylsulfonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-propan-2-ylsulfonylbenzoate, also known as EPSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPSB is a sulfonamide derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of Ethyl 4-propan-2-ylsulfonylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. Ethyl 4-propan-2-ylsulfonylbenzoate may also interfere with the synthesis of nucleic acids, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 4-propan-2-ylsulfonylbenzoate has been shown to have low toxicity in animal studies. However, its effects on human health are not well understood. Ethyl 4-propan-2-ylsulfonylbenzoate may have potential side effects, and further research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-propan-2-ylsulfonylbenzoate has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level. Ethyl 4-propan-2-ylsulfonylbenzoate is also stable under a wide range of conditions, making it suitable for use in various types of experiments. However, Ethyl 4-propan-2-ylsulfonylbenzoate has some limitations, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on Ethyl 4-propan-2-ylsulfonylbenzoate. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a reagent in organic synthesis and as a catalyst in various chemical reactions. Additionally, further research is needed to determine the safety and efficacy of Ethyl 4-propan-2-ylsulfonylbenzoate in humans and its potential as a candidate for the development of new antibiotics.
Conclusion:
In conclusion, Ethyl 4-propan-2-ylsulfonylbenzoate is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential applications in the field of medicine and biochemistry, including its antibacterial and antifungal properties. Ethyl 4-propan-2-ylsulfonylbenzoate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a reagent in organic synthesis. While Ethyl 4-propan-2-ylsulfonylbenzoate has several advantages for use in lab experiments, further research is needed to determine its safety and efficacy in humans and its potential as a candidate for the development of new antibiotics.
Méthodes De Synthèse
Ethyl 4-propan-2-ylsulfonylbenzoate can be synthesized using various methods, including the reaction of benzoic acid with propane-2-sulfonyl chloride in the presence of triethylamine and subsequent reaction with ethyl alcohol. Another method involves the reaction of benzoic acid with propane-2-sulfonyl chloride in the presence of N-methylmorpholine and subsequent reaction with ethyl alcohol. The synthesis of Ethyl 4-propan-2-ylsulfonylbenzoate is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Ethyl 4-propan-2-ylsulfonylbenzoate has been studied for its potential applications in the field of medicine and biochemistry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Ethyl 4-propan-2-ylsulfonylbenzoate has also been studied for its potential use as a reagent in organic synthesis and as a catalyst in various chemical reactions. Additionally, Ethyl 4-propan-2-ylsulfonylbenzoate has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
ethyl 4-propan-2-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-16-12(13)10-5-7-11(8-6-10)17(14,15)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQYFVQTHPEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-propan-2-ylsulfonylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)





![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)